molecular formula C13H14ClFO2S B2509438 [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287341-02-8

[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2509438
CAS RN: 2287341-02-8
M. Wt: 288.76
InChI Key: NNRLQKYHPOCTEB-UHFFFAOYSA-N
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Description

[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as FMPS and is used in various fields of research, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of FMPS is based on its ability to form covalent bonds with the active site of enzymes. This results in the inhibition of enzyme activity and ultimately leads to the suppression of disease-related processes.
Biochemical and Physiological Effects:
FMPS has been shown to have a significant impact on various biochemical and physiological processes. It has been found to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. This has potential implications for the treatment of diseases such as cancer, where proteases play a critical role in tumor growth and invasion.

Advantages and Limitations for Lab Experiments

The advantages of using FMPS in laboratory experiments include its high potency and selectivity towards specific enzymes. This makes it a valuable tool for studying the role of enzymes in disease processes. However, the limitations of using FMPS include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of FMPS in scientific research. One area of focus is the development of new drugs based on the structure of FMPS. Another area of interest is the study of its potential use as a diagnostic tool for the detection of disease-related enzymes. Additionally, further research is needed to determine the long-term effects of FMPS on human health and the environment.
In conclusion, FMPS is a valuable compound that has significant potential for use in scientific research. Its unique properties make it a valuable tool for studying the role of enzymes in disease processes and for the development of new drugs. However, caution must be taken in its handling and disposal to ensure the safety of researchers and the environment.

Synthesis Methods

FMPS is synthesized by reacting 3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a pure product.

Scientific Research Applications

FMPS has been extensively studied for its potential use in drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including proteases and kinases. This has led to its use as a starting point for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO2S/c1-9-4-10(2-3-11(9)15)13-5-12(6-13,7-13)8-18(14,16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRLQKYHPOCTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC(C2)(C3)CS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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